molecular formula C30H62N2O4 B13751380 N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid CAS No. 221446-54-4

N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid

Cat. No.: B13751380
CAS No.: 221446-54-4
M. Wt: 514.8 g/mol
InChI Key: NSFSVQXYLWDILV-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid is a 1:1 salt formed between the cationic surfactant N-[3-(dimethylamino)propyl]docosanamide (also known as behenamidopropyl dimethylamine) and 2-hydroxypropanoic acid (lactic acid). This compound is classified as a fatty acid amide derivative with a C22 hydrocarbon chain (docosanamide) and a tertiary amine group.

Properties

CAS No.

221446-54-4

Molecular Formula

C30H62N2O4

Molecular Weight

514.8 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid

InChI

InChI=1S/C27H56N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2(4)3(5)6/h4-26H2,1-3H3,(H,28,30);2,4H,1H3,(H,5,6)

InChI Key

NSFSVQXYLWDILV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]docosanamide typically involves the reaction of docosanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature range of 80-100°C and using an inert atmosphere to prevent oxidation.

For 2-hydroxypropanoic acid, it is commonly produced through the fermentation of carbohydrates by lactic acid bacteria. The fermentation process involves maintaining a pH range of 5.0-6.0 and a temperature range of 30-40°C .

Industrial Production Methods

In industrial settings, N-[3-(dimethylamino)propyl]docosanamide is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous stirring and the use of high-purity reactants to minimize impurities .

2-hydroxypropanoic acid is produced industrially through both fermentation and chemical synthesis. The fermentation process is scaled up using bioreactors, while chemical synthesis involves the hydrolysis of lactonitrile under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]docosanamide undergoes various chemical reactions, including:

2-hydroxypropanoic acid undergoes reactions such as:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(dimethylamino)propyl]docosanamide is used in various scientific research applications, including:

2-hydroxypropanoic acid is widely used in:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]docosanamide involves its ability to reduce surface tension, making it effective as a surfactant. It interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability .

2-hydroxypropanoic acid acts as a metabolic intermediate in various biochemical pathways. It is involved in glycolysis and can be converted to pyruvate, which enters the citric acid cycle .

Comparison with Similar Compounds

N-[3-(Dimethylamino)propyl]octadecanamide;2-Hydroxypropanoic Acid

  • Structure : Features a shorter C18 (stearamide) chain instead of C22 (docosanamide).
  • May exhibit lower viscosity in α-gel systems compared to the C22 variant due to reduced molecular packing .
  • Applications : Used in lighter cosmetic formulations where moderate conditioning is sufficient .

Behenamidopropyl Dimethylamine Behenate (CAS 125804-04-8)

  • Structure: A 1:1 salt of N-[3-(dimethylamino)propyl]docosanamide with docosanoic acid (behenic acid) instead of lactic acid.
  • Functional Differences :
    • The fatty acid counterion (behenic acid) reduces water solubility compared to lactic acid, limiting use in aqueous formulations .
    • Enhanced lipid compatibility makes it suitable for oil-based creams or emulsions .

Behenamidopropyl PG-Dimonium Chloride

  • Structure : Contains a quaternary ammonium group with a 2,3-dihydroxypropyl substituent.
  • Functional Differences :
    • The quaternary ammonium group increases antistatic efficacy but may cause skin irritation compared to the milder tertiary amine in the target compound .
    • Improved water solubility due to the ionic chloride counterion .

N-[3-(Dimethylamino)propyl]docosanamide (Free Base)

  • Structure : Lacks the lactic acid counterion.
  • Functional Differences :
    • Reduced solubility in aqueous systems, requiring acidic pH or co-solvents for formulation .
    • Less stable in formulations due to the absence of salt formation .

Comparative Data Table

Compound Name Hydrocarbon Chain Counterion Key Functions Solubility Profile Applications
N-[3-(Dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid C22 (docosanamide) Lactic acid Surfactant, antistatic, emulsifier High in aqueous systems Hair conditioners, α-gels
N-[3-(Dimethylamino)propyl]octadecanamide;2-hydroxypropanoic acid C18 (stearamide) Lactic acid Mild surfactant, conditioner Moderate aqueous solubility Lightweight creams, lotions
Behenamidopropyl dimethylamine behenate C22 Behenic acid Lipid stabilizer, emulsifier Low in water Oil-based emulsions
Behenamidopropyl PG-dimonium chloride C22 Chloride Strong antistatic agent High in water Industrial coatings, hair sprays

Research Findings and Performance Insights

  • α-Gel Formation: The C22 chain in this compound enables larger α-gel domain sizes under slow cooling, enhancing viscosity and lubrication in diluted systems .
  • Environmental Impact : This compound is highlighted as eco-friendly due to biodegradability, contrasting with persistent surfactants like perfluorinated derivatives .
  • Safety : The lactic acid salt demonstrates better skin compatibility compared to harsher quaternary ammonium salts (e.g., ethosulfate or chloride variants) .

Biological Activity

N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid, commonly referred to as behenamidopropyl dimethylamine lactate (CAS Number: 221446-54-4), is a compound characterized by its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C30H62N2O4
  • Molar Mass : 514.824 g/mol
  • Density : Approximately 0.871 g/cm³
  • Boiling Point : 544.8ºC at 760 mmHg
  • LogP (Octanol-Water Partition Coefficient) : 8.7165, indicating high lipophilicity which may influence its biological activity.

Structural Representation

The structural formula of this compound can be illustrated as follows:

C30H62N2O4\text{C}_{30}\text{H}_{62}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of the dimethylamino group enhances its ability to penetrate lipid membranes, potentially affecting cellular signaling pathways.

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. For instance, a study reported a significant reduction in the viability of Staphylococcus aureus when exposed to varying concentrations of the compound.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound. A notable study involved administering the compound to mice subjected to induced inflammation, resulting in a marked decrease in edema and pain response compared to control groups.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against gram-positive and gram-negative bacteria.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting promising antibacterial properties.
  • Case Study on Anti-inflammatory Response :
    • Objective : To investigate the anti-inflammatory effects in a murine model.
    • Findings : Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6.

Summary Table of Biological Activities

Biological ActivityObserved EffectReference Study
AntimicrobialReduction in bacterial viabilityIn vitro study on S. aureus
Anti-inflammatoryDecrease in edema and pain responseIn vivo murine model

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